molecular formula C18H16BrN3O5S B466569 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide CAS No. 433692-05-8

2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide

Katalognummer: B466569
CAS-Nummer: 433692-05-8
Molekulargewicht: 466.3g/mol
InChI-Schlüssel: DHNFBGHMPSLEDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenoxy)-N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide is a synthetic organic compound with the molecular formula C21H23N3O5S and a molecular weight of 453.49 g/mol . This molecule is a complex sulfonamide derivative, incorporating distinct pharmacophores including a 4-bromophenoxy moiety and a 5-methyl-isoxazole ring linked via a sulfonyl acetamide bridge. The presence of the sulfonamide group is a key structural feature, as this functional group is found in a class of compounds known for their antimicrobial and anti-inflammatory properties, providing a basis for its investigation in biochemical and pharmacological studies . Researchers can utilize this compound as a standard or reference material in analytical chemistry, particularly in methods development using techniques such as HPLC or mass spectrometry. It also serves as a valuable intermediate or building block in synthetic organic chemistry for the development of more complex molecules, such as novel heterocyclic compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles, which are of significant interest in medicinal chemistry for screening new biological activities . The compound must be handled by trained personnel in a laboratory setting. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) and adhere to their institution's safety protocols for handling chemicals.

Eigenschaften

IUPAC Name

2-(4-bromophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S/c1-12-10-17(21-27-12)22-28(24,25)16-8-4-14(5-9-16)20-18(23)11-26-15-6-2-13(19)3-7-15/h2-10H,11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFBGHMPSLEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antibacterial Properties :
    The sulfonamide component of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide is known for its effectiveness against Gram-positive bacteria. Studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity, making this compound a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects :
    The isoxazole moiety has been associated with anti-inflammatory properties. Preliminary studies indicate that this compound may reduce inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses .
  • Anticonvulsant Activity :
    Similar compounds have been evaluated for anticonvulsant effects, suggesting that 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide may also possess such activity. Research into related phenylacetamides has demonstrated their potential in treating epilepsy and other seizure disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
N-acetylsulfamethoxazoleSulfonamide with acetyl groupBroad-spectrum antibacterial activity
SulfamethizoleSulfonamide with thiazole ringPrimarily used as an antibacterial agent
5-MethylisoxazoleIsoxazole derivativeExhibits neuroprotective effects

The distinct combination of functional groups in 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide may provide unique biological activities not found in other compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar compounds:

  • A study focusing on N-phenyl derivatives reported promising anticonvulsant activity in animal models, suggesting that modifications to the phenylacetamide structure can yield effective treatments for epilepsy .
  • Another research highlighted the analgesic effects of oxazolone derivatives, which share similarities with the target compound, indicating potential for pain management applications .

These findings support the hypothesis that 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide could be developed into a therapeutic agent targeting multiple pathways.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The isoxazole ring and sulfonyl group play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Sulfonamide backbone: The 4-aminophenylsulfonamide group is a hallmark of sulfa drugs, often associated with antimicrobial activity .
  • 5-Methylisoxazole substituent : This heterocyclic group enhances metabolic stability and may modulate target binding .
Structural Analogs and Substituent Variations
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
2-(4-Bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide (Target) C₁₈H₁₆BrN₃O₅S 466.30* 4-Bromophenoxy, 5-methylisoxazole Hypothesized antimicrobial/analgesic
N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (Base compound) C₁₂H₁₃N₃O₄S 295.31 None (lacks bromophenoxy) Antimicrobial activity (sulfonamide)
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide C₁₂H₁₂ClN₃O₄S 337.76 Chloroacetamide Higher electrophilicity
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide C₂₂H₂₅N₃O₅S 443.52 Isopropyl, methylphenoxy Enhanced lipophilicity
2-((4-(4-Bromophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide C₂₁H₁₆BrN₇O₃S₂ 574.43 Triazole, pyridine, thioether Potential kinase inhibition

*Calculated based on structural formula.

Key Observations :

  • Substituent Effects: The bromophenoxy group in the target compound increases molecular weight and lipophilicity compared to the base sulfonamide (295.31 vs.
  • Heterocyclic Variations : Replacement of isoxazole with triazole (e.g., in ) introduces nitrogen-rich motifs, which may improve hydrogen-bonding interactions with biological targets.
  • Electrophilic Groups : Chloroacetamide derivatives (e.g., ) exhibit higher reactivity, which could enhance covalent binding to enzymes but increase toxicity risks.
Pharmacological Activity Trends
  • Antimicrobial Activity: Sulfonamide derivatives like N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide (base compound) show antimicrobial properties due to dihydropteroate synthase inhibition . The bromophenoxy variant may extend activity to resistant strains via steric hindrance .
  • Analgesic Potential: N-Phenylacetamide sulfonamides (e.g., compound 35 in ) demonstrate analgesic activity comparable to paracetamol. The bromine atom in the target compound may enhance anti-inflammatory effects via halogen bonding .
  • Heterocyclic Influence : Thiophene- and triazole-containing analogs (e.g., ) exhibit diverse activities, including kinase inhibition and anti-inflammatory effects, suggesting the target compound’s isoxazole group could similarly modulate selectivity.

Biologische Aktivität

The compound 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and enzyme inhibition. This article delves into its biological activity, highlighting key research findings, including structure-activity relationships (SAR), molecular docking studies, and in vitro assays.

Chemical Structure and Properties

  • Molecular Formula : C24H20BrN3O5S
  • Molecular Weight : 542.4 g/mol
  • Key Functional Groups :
    • Bromophenoxy group
    • Isoxazole ring
    • Sulfonamide moiety
    • Amide linkage

This complex structure suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.

Inhibition of Carbonic Anhydrase (CA)

Recent studies have indicated that compounds similar to 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide exhibit significant inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are often overexpressed in tumors and are associated with tumor growth and metastasis.

  • In vitro Studies : Compounds were tested against human cancer cell lines such as HT-29 and MDA-MB-231. Results showed that certain derivatives reduced cell viability significantly under hypoxic conditions, indicating potential for targeting tumor microenvironments .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the sulfonamide and isoxazole groups can enhance inhibitory potency. For instance, compounds with specific aliphatic chains showed varying degrees of activity against CA IX, with some achieving IC50 values as low as 51.6 nM .

CompoundStructureIC50 (nM)Remarks
16aR1 = Succinamide51.6Most active against CA IX
16bR1 = Glutamide99.6Moderate activity
16mR1 = Methoxy-substitutedVariesEnhanced activity due to substitution

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound to various targets, including carbonic anhydrases. The results suggest strong interactions between the sulfonamide moiety and the active site of CA IX, which may explain the observed biological activity .

Antitumor Activity

In one study, the compound was tested for its ability to inhibit tumor cell migration and proliferation. The results demonstrated that it not only reduced cell viability but also inhibited the acidification of the tumor microenvironment, a critical factor in tumor progression .

Analgesic Properties

Compounds related to this structure have also been evaluated for analgesic effects using standard pharmacological tests such as the writhing test and hot plate test. While direct data on this specific compound's analgesic activity is limited, related sulfonamides have shown promising results in reducing pain responses in animal models .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what purification techniques are recommended?

Answer:
The synthesis of arylacetamide derivatives typically involves coupling bromophenoxy intermediates with sulfonamide-containing aromatic amines. A general approach includes:

  • Step 1 : Reacting 4-bromophenol with chloroacetamide derivatives under basic conditions to form the phenoxyacetamide backbone .
  • Step 2 : Sulfonylation of the aniline moiety using sulfonyl chlorides, followed by coupling with 5-methyl-3-isoxazolamine to introduce the sulfonamide group .
    Purification : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials, as demonstrated in analogous acetamide syntheses . Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating intermediates with high purity .

Basic: What safety precautions and first-aid measures should be implemented when handling this compound?

Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The bromophenoxy group may pose toxicity risks, similar to related brominated aromatics .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash thoroughly with soap and water; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for 15 minutes and consult a physician .

Basic: Which spectroscopic methods are most effective for initial structural characterization?

Answer:

  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenoxy protons as doublets near δ 7.5 ppm; isoxazole methyl groups at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~500–510 Da for C₁₉H₁₇BrN₃O₅S) .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution during sulfonylation .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Temperature Control : Reflux at 80–90°C for coupling reactions, but avoid prolonged heating to prevent decomposition .
  • Monitoring : Track reaction progress via TLC or LC-MS to isolate intermediates before side reactions occur .

Advanced: What computational methods predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group often acts as a hydrogen-bond acceptor .
  • Molecular Docking : Screens against target proteins (e.g., enzymes with sulfonamide-binding pockets) to assess binding affinity. Docking studies of similar acetamides show interactions with tyrosine residues via the isoxazole ring .
  • MD Simulations : Evaluates stability in biological environments (e.g., aqueous solubility, membrane permeability) .

Advanced: How should discrepancies between experimental and computational data be resolved?

Answer:

  • Validation : Cross-check computational predictions (e.g., DFT-optimized geometries) with experimental X-ray crystallography data. For instance, torsional angles of nitro or sulfonamide groups in crystal structures often refine computational models .
  • Error Analysis : Compare vibrational spectra (FT-IR) with calculated frequencies; scale factors (e.g., 0.96–0.98) adjust for anharmonicity in DFT results .
  • Multi-Method Approach : Use both ab initio (e.g., MP2) and semi-empirical methods (e.g., PM6) to triangulate conflicting data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.